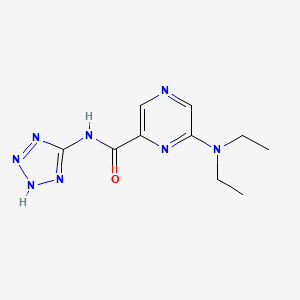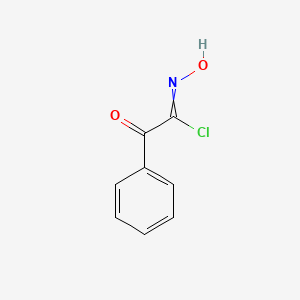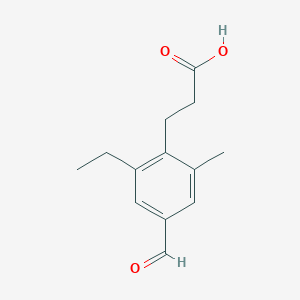
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid is an organic compound with a complex structure that includes an aromatic ring substituted with ethyl, formyl, and methyl groups, as well as a propionic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid typically involves multi-step organic reactions. One common method starts with the alkylation of a substituted benzene ring, followed by formylation and subsequent carboxylation to introduce the propionic acid side chain. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 3-(2-Ethyl-4-carboxy-6-methyl-phenyl)-propionic acid.
Reduction: 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)-propionic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethyl-4-methyl-phenyl)-propionic acid
- 3-(2-Ethyl-4-formyl-phenyl)-propionic acid
- 3-(2-Methyl-4-formyl-6-methyl-phenyl)-propionic acid
Uniqueness
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid is unique due to the specific combination of substituents on the aromatic ring and the presence of the propionic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-(2-ethyl-4-formyl-6-methylphenyl)propanoic acid |
InChI |
InChI=1S/C13H16O3/c1-3-11-7-10(8-14)6-9(2)12(11)4-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
OFDQUWSARBQDCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C=O)C)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
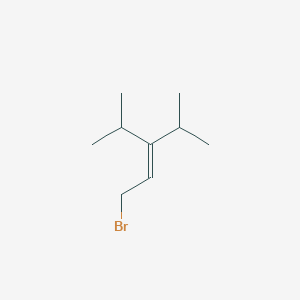
![1-({2-[(Phenylmethyl)oxy]phenyl}methyl)-1H-pyrazol-3-amine](/img/structure/B8296025.png)
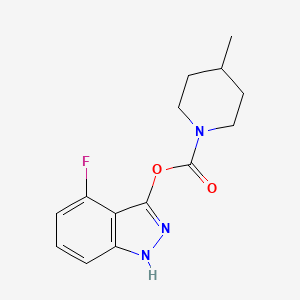
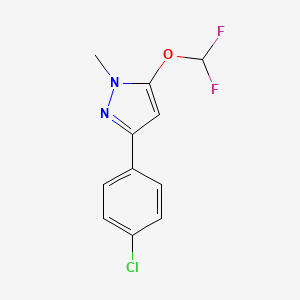
![2-{N-[2-Oxo-2-(perhydro-1-azepinyl]ethyl]methylamino}ethanol](/img/structure/B8296048.png)
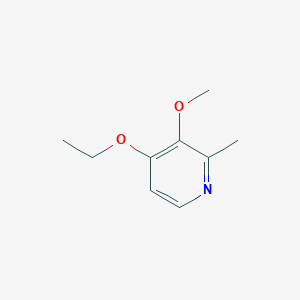

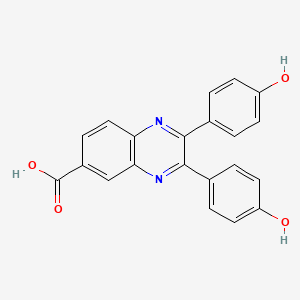
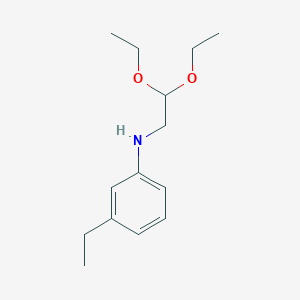
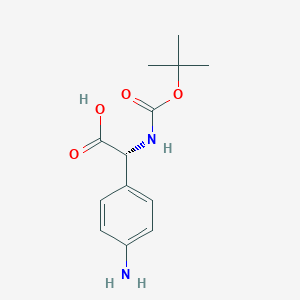
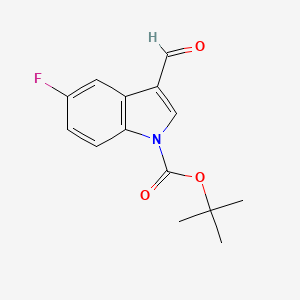
![4-[4-(4-Chloro-phenoxy)-benzenesulfonylamino]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B8296087.png)
